An In-depth Technical Guide to 2-(Azetidin-1-yl)-5-bromopyrimidine: Physical Properties and Experimental Considerations
An In-depth Technical Guide to 2-(Azetidin-1-yl)-5-bromopyrimidine: Physical Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 2-(Azetidin-1-yl)-5-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, including melting point, boiling point, and solubility. Furthermore, this guide explores the potential biological significance of this molecule by examining the established activities of its core components, the pyrimidine and azetidine rings. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrimidine derivatives for therapeutic applications.
Introduction
2-(Azetidin-1-yl)-5-bromopyrimidine is a synthetic organic compound featuring a pyrimidine ring substituted with a bromine atom and an azetidine moiety. The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in a wide array of pharmacologically active molecules. Similarly, the strained four-membered azetidine ring is a valuable pharmacophore known to impart unique conformational constraints and physicochemical properties to bioactive compounds. The combination of these two motifs in 2-(Azetidin-1-yl)-5-bromopyrimidine suggests its potential for biological activity, making a thorough understanding of its physical properties essential for further research and development.
Core Physical Properties
Currently, specific experimental data for the physical properties of 2-(Azetidin-1-yl)-5-bromopyrimidine are not widely available in the public domain. However, based on its chemical structure and data from related compounds, we can infer certain characteristics and provide guidance for their experimental determination.
Molecular and Chemical Identity
The fundamental identifiers for 2-(Azetidin-1-yl)-5-bromopyrimidine are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₈BrN₃ |
| Molecular Weight | 214.06 g/mol |
| CAS Number | 850349-22-3 |
Tabulated Physical Property Data
While specific data for the target compound is limited, the following table includes information for the closely related compound, 5-bromopyrimidine, to provide a comparative reference.
| Property | 2-(Azetidin-1-yl)-5-bromopyrimidine | 5-Bromopyrimidine (for comparison) |
| Melting Point | Data not available | 67-73 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in chloroform |
Experimental Protocols for Physical Property Determination
The following sections outline standardized laboratory procedures that can be employed to determine the key physical properties of 2-(Azetidin-1-yl)-5-bromopyrimidine.
Synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine
A plausible synthetic route for 2-(Azetidin-1-yl)-5-bromopyrimidine involves the nucleophilic aromatic substitution of a dihalopyrimidine with azetidine. A general experimental protocol is described below.
Workflow for the Synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine
Caption: General workflow for the synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine.
Protocol:
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Reaction Setup: In a sealed reaction vessel, combine 2,5-dihalopyrimidine (1.0 eq), azetidine (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq) in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Heating: Stir the reaction mixture at an elevated temperature, typically between 80 °C and 120 °C, for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Characterize the purified product by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to confirm its identity and purity.
Determination of Melting Point
Workflow for Melting Point Determination
Caption: Standard procedure for determining the melting point of a solid organic compound.
Protocol:
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is observed through a magnifying lens.
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Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Determination of Boiling Point
Workflow for Boiling Point Determination
Caption: General method for determining the boiling point of a liquid organic compound.
Protocol:
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Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
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Apparatus Setup: The test tube is attached to a thermometer, and the assembly is suspended in a heating bath (e.g., a Thiele tube filled with mineral oil).
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Heating: The heating bath is heated gently and steadily.
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Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Workflow for Solubility Determination
Caption: A systematic approach to determining the solubility of a compound in various solvents.
Protocol:
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Sample Preparation: A small, accurately weighed amount of 2-(Azetidin-1-yl)-5-bromopyrimidine is placed in a test tube.
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Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, DMSO) is added to the test tube.
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Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a fixed period, typically 1-2 minutes.
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Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If not, the process can be repeated with incremental additions of the solvent to determine the approximate solubility. The test should be performed at a controlled temperature.
Potential Biological Activity and Signaling Pathways
While no specific biological data for 2-(Azetidin-1-yl)-5-bromopyrimidine has been reported, the constituent pyrimidine and azetidine moieties are associated with a broad range of pharmacological activities.
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Pyrimidine Derivatives: These are known to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties. They are integral to the pyrimidine metabolism pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer, making it a target for chemotherapy.
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Azetidine Derivatives: The strained azetidine ring can confer unique pharmacological properties, and azetidinone (β-lactam) containing compounds are famous for their antibacterial activity. Azetidine derivatives have also been explored for their potential as anticancer and anti-inflammatory agents.
Given these precedents, 2-(Azetidin-1-yl)-5-bromopyrimidine is a candidate for screening in anticancer and antimicrobial assays.
Hypothesized Biological Interaction Pathway
Caption: A logical diagram illustrating the potential mechanism of biological action for the title compound.
Conclusion
2-(Azetidin-1-yl)-5-bromopyrimidine is a compound with significant potential for biological activity due to its hybrid structure. While specific physical and biological data are currently scarce, this technical guide provides a framework for its characterization. The detailed experimental protocols for determining its physical properties, along with an overview of the known activities of its constituent moieties, should empower researchers to effectively synthesize, characterize, and evaluate this and similar molecules in the pursuit of novel therapeutic agents. Further investigation into its biological effects, particularly in the areas of oncology and infectious diseases, is warranted.
